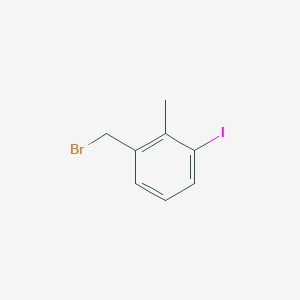

2-(羟甲基)-4-甲基嘧啶-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

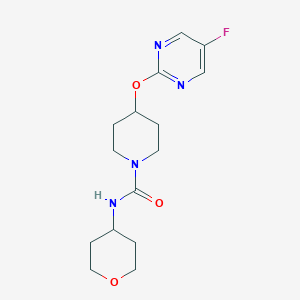

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives, which are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in drug design. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of closely related pyrimidine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis approach is described for methyl 4-aminopyrrole-2-carboxylates, which involves a relay catalytic cascade reaction . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, indicating the efficiency of the method . These methods highlight the potential for developing efficient synthetic routes for related compounds such as methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and computational techniques. For example, anharmonic vibrational and electronic spectral studies combined with theoretical approaches like DFT and MP2 have been used to investigate the structure of 2-amino-4-hydroxy-6-methylpyrimidine . Additionally, X-ray crystallography has been employed to determine the crystal and molecular structures of related compounds . These studies are crucial for understanding the molecular geometry, electronic distribution, and potential interaction sites of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the regioselectivity of methylation reactions has been studied, revealing the influence of different media on the outcome . Moreover, multicomponent synthesis approaches have been developed for the construction of pyrimidine derivatives with potential antioxidant activity . These reactions are indicative of the versatility of pyrimidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of different substituents can lead to novel compounds with antioxidant activity . The optimization of these properties is crucial for the development of potent and selective inhibitors for targets such as HIV integrase and HCV NS5B polymerase . Understanding these properties is essential for the rational design of new compounds with desired biological activities.

科学研究应用

抗病毒应用

- 抗病毒活性合成:嘧啶衍生物,包括用各种基团取代的 2,4-二氨基-6-羟基嘧啶的合成,已被探索其抗病毒特性。合成过程涉及烷基化和环化步骤,产生对细胞培养中的逆转录病毒复制具有显着抑制作用的化合物,特别是对人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒。这些发现强调了此类衍生物在抗病毒治疗中的潜力,尽管它们对单纯疱疹病毒和巨细胞病毒等 DNA 病毒表现出最小的活性 (Hocková 等人,2003)。

抗菌应用

- 抗菌评价:由乙基-1,2,3,4-四氢-6-甲基/1,6-二甲基-2-氧代-4-苯基嘧啶-5-羧酸甲酯衍生的新型 2-(羟亚氨基)-二氢嘧啶-5-羧酸已制备并对其抗菌活性进行了评估。这些化合物表现出显着至中等的抗菌活性和有希望的抗真菌活性,表明它们在开发新的抗菌剂方面的潜力 (Shastri & Post,2019)。

合成应用

- 合成和性质:4-羟基嘧啶-5-羧酸甲酯衍生物的合成证明了通过简单的方法以高产率创建此类化合物的可行性。这有助于嘧啶衍生物在化学合成中的更广泛应用,为生产目标分子提供了有效的途径 (Tu Hai-yang,2009)。

- 高效大规模合成:已经开发出一种烷基 5-羟基-吡啶和嘧啶-2-基乙酸盐的有效大规模合成方法,突出了以大规模生产这些化合物以用于各种应用的潜力,包括制药和可能的爆炸工业 (Morgentin 等人,2009)。

生化应用

- DNA 甲基化和去甲基化:5-羟甲基胞嘧啶及其氧化衍生物在 DNA 甲基化和去甲基化过程中的作用一直是研究的主题,表明 DNA 修饰的动态性质及其对基因调控和表达的影响。该领域的研究有助于理解 DNA 甲基化变化的生化途径和机制,对治疗干预具有潜在影响 (Globisch 等人,2010)。

属性

IUPAC Name |

methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKQPQRIQEADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)

![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)